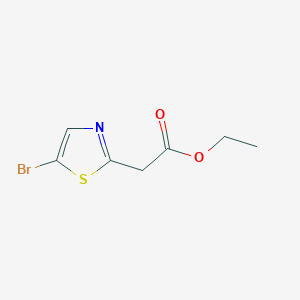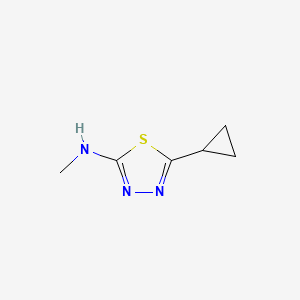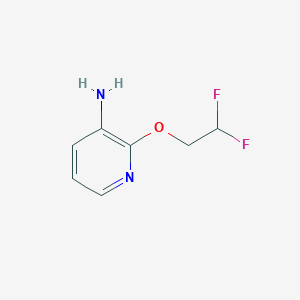![molecular formula C8H17NO B1427223 [3-Methyl-1-(methylamino)cyclopentyl]methanol CAS No. 1339535-21-5](/img/structure/B1427223.png)
[3-Methyl-1-(methylamino)cyclopentyl]methanol
Übersicht
Beschreibung
[3-Methyl-1-(methylamino)cyclopentyl]methanol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. This compound is characterized by its cyclopentyl ring structure, which is substituted with a methyl group and a methylamino group, along with a hydroxyl group attached to the methanol moiety.
Vorbereitungsmethoden
The synthesis of [3-Methyl-1-(methylamino)cyclopentyl]methanol involves several steps, typically starting with the cyclopentyl ring formation followed by the introduction of the methyl and methylamino groups. The hydroxyl group is then added to complete the structure. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve large-scale chemical synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
[3-Methyl-1-(methylamino)cyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated compound.
Substitution: The methylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
[3-Methyl-1-(methylamino)cyclopentyl]methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of [3-Methyl-1-(methylamino)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways within biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems, potentially affecting mood and behavior .
Vergleich Mit ähnlichen Verbindungen
[3-Methyl-1-(methylamino)cyclopentyl]methanol can be compared with other similar compounds, such as:
3-Methylmethcathinone (3-MMC): Another member of the cathinone family with similar structural features but different functional groups.
Methcathinone: A related compound with a similar core structure but lacking the cyclopentyl ring.
Methylone: A compound with a similar mechanism of action but different chemical structure.
Eigenschaften
IUPAC Name |
[3-methyl-1-(methylamino)cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-3-4-8(5-7,6-10)9-2/h7,9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVIEJUDHDGMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(CO)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


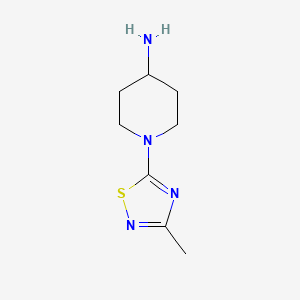

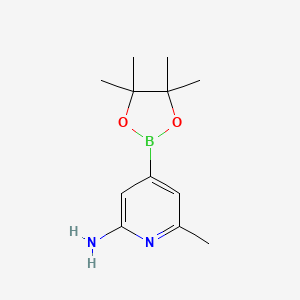
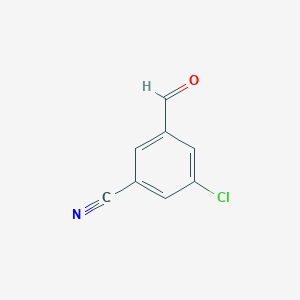

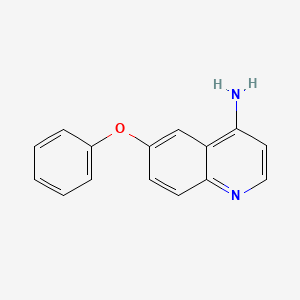
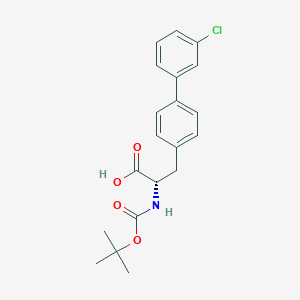
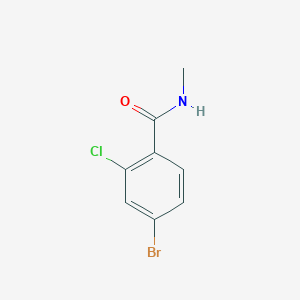
![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)
![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)
